Ethyl acetylglycinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetamidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDTBHJFINMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172542 | |
| Record name | Ethylaceturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1906-82-7 | |
| Record name | Ethyl acetamidoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1906-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylaceturate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylaceturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-acetylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Preparative Strategies
Classical Synthesis Approaches and Mechanistic Insights
Traditional methods for synthesizing ethyl acetamidoacetate primarily rely on well-established reactions such as esterification and condensation, which are foundational to organic chemistry.
Esterification of N-Acetylglycine with Ethanol (B145695)
The direct esterification of N-acetylglycine with ethanol is a common and straightforward method for producing ethyl acetamidoacetate. ontosight.aigoogle.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. google.comchemguide.co.uk The process involves the protonation of the carboxylic acid group of N-acetylglycine by the acid catalyst. chemguide.co.uk This activation step makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol molecule. chemguide.co.uk A tetrahedral intermediate is formed, which then eliminates a water molecule to yield the final ester product, ethyl acetamidoacetate. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, the ester is often removed by distillation as it forms. chemguide.co.uk An alternative approach involves generating anhydrous HCl in situ by adding acetyl chloride to ethanol, which then serves as the catalyst. e-bookshelf.de
The general reaction is as follows: CH₃CONHCH₂COOH + CH₃CH₂OH ⇌ CH₃CONHCH₂COOCH₂CH₃ + H₂O
Claisen Condensation Derivations
Ethyl acetamidoacetate can also be synthesized through a process related to the Claisen condensation. wikipedia.orgyoutube.com The classic Claisen condensation involves the self-condensation of two ester molecules in the presence of a strong base, like sodium ethoxide, to form a β-keto ester. youtube.comlibretexts.orglibretexts.org While the direct synthesis of ethyl acetamidoacetate via a classic Claisen condensation of ethyl acetate (B1210297) is not the primary route, derivatives and variations of this reaction are highly relevant. quora.comblogspot.com
The mechanism of a Claisen condensation begins with the deprotonation of the α-carbon of an ester by a strong base, forming an enolate ion. wikipedia.orglibretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orglibretexts.org The resulting tetrahedral intermediate expels an alkoxide leaving group to form the β-keto ester. libretexts.orglibretexts.org A key feature of this reaction is that it requires a stoichiometric amount of base because the resulting β-keto ester is acidic and is deprotonated by the base, driving the reaction to completion. wikipedia.orglibretexts.org
For the synthesis of ethyl acetoacetate (B1235776), a related compound, two molecules of ethyl acetate are condensed. youtube.comwordpress.com This process underscores the principles that can be adapted for more complex structures like ethyl acetamidoacetate.
Contemporary and Catalytic Synthesis Techniques
Modern synthetic strategies for molecules like ethyl acetamidoacetate often focus on the development of more efficient, selective, and environmentally benign catalytic systems. These methods are frequently employed in the construction of complex heterocyclic structures where ethyl acetamidoacetate serves as a key building block.
Ligand-Free Copper-Catalyzed Cascade Sequences for Heterocycle Formation
Ligand-free copper-catalyzed reactions have emerged as a powerful tool in organic synthesis. Ethyl acetamidoacetate is a key reagent in these cascade sequences for creating complex heterocyclic molecules like indole-2-carboxylic esters. rsc.orgresearchgate.net In one-pot, three-reaction sequences, 2-halo aryl aldehydes react with glycine (B1666218) amidoesters, such as ethyl acetamidoacetate, in the presence of a copper catalyst. rsc.orgresearchgate.net These reactions can form multiple new bonds and rings in a single operation. rsc.org The process is notable for its tolerance of various functional groups and proceeds with a reactivity order of iodo > bromo > chloro for the aryl halide substituent. rsc.orgresearchgate.net The use of an inexpensive copper catalyst without the need for complex ligands makes this methodology practical and efficient. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Reactants | 2-halo aryl aldehydes, Ethyl acetamidoacetate | rsc.orgresearchgate.net |
| Catalyst | Ligand-free copper catalyst (e.g., Cu₂O) | rsc.orgresearchgate.net |
| Reaction Type | One-pot, multi-reaction cascade (e.g., condensation/coupling/deformylation) | rsc.org |
| Products | Indole-2-carboxylic esters and other heterocycles | rsc.orgresearchgate.net |
| Key Advantages | High efficiency, use of inexpensive materials, broad substrate scope | rsc.orgresearchgate.net |
Metal Nanocatalysis in Multi-Step Transformations
The use of metal nanoparticles as catalysts represents a significant advancement in chemical synthesis, bridging homogeneous and heterogeneous catalysis. nih.govnih.gov Magnetically separable copper-based nanocatalysts, such as those supported on silica-coated magnetite (Fe₃O₄@SiO₂), have been developed for multi-component reactions involving ethyl acetamidoacetate to synthesize heterocyclic compounds like dihydropyridinones. researchgate.netresearchgate.net These nanocatalysts offer high efficiency and can be easily recovered from the reaction mixture using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. nih.govresearchgate.net For instance, a Fe₃O₄@EDTA/CuI nanocatalyst has been effectively used for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov These reactions are often performed under mild conditions and are considered environmentally friendly. researchgate.net
| Catalyst Type | Support Material | Target Products | Key Features | Reference |
|---|---|---|---|---|
| Copper-based nanoparticles | Magnetite (Fe₃O₄), Silica (SiO₂) | Dihydropyridinones, Polyhydroquinolines | Magnetically separable, reusable, eco-friendly | researchgate.netnih.gov |
| Fe₃O₄@EDTA/CuI | EDTA-modified magnetite | 2,3-dihydroquinazolin-4(1H)-ones | High yield, mild conditions, low catalyst leaching | nih.gov |
| Palladium nanoparticles | Hierarchical zeolites, Porous carbon nitride | Secondary amines, α-alkylated nitriles | High selectivity, good conversion rates | mdpi.comnih.gov |
N-Alkylation Methodologies for Substituted Acetamides
The N-alkylation of amides, including substituted acetamides like ethyl acetamidoacetate, is a fundamental transformation in organic synthesis for creating tertiary amides. This modification can protect the labile amide proton and is a key step in the construction of various organic molecules. derpharmachemica.com However, direct alkylation can be challenging, as the neutral amide often reacts with electrophiles at the more basic oxygen atom under kinetic control, leading to O-alkylation rather than the desired N-alkylation. derpharmachemica.com To overcome this, specific methodologies have been developed to favor N-alkylation.
Several strategies have proven effective for the N-alkylation of secondary amides. One common approach involves the use of a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile. Bases such as sodium hydride (NaH) or sodium ethoxide are frequently employed in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). derpharmachemica.com For instance, the reaction of a 2-(1H-azol-1-yl)-N-(substituted phenyl) acetamide (B32628) with dibromoethane in the presence of NaH and a THF:DMF solvent mixture leads to N-alkylation. derpharmachemica.com
Phase-transfer catalysis (PTC) under microwave irradiation offers a more selective and rapid alternative. This method avoids the formation of by-products and can achieve N-alkylation of secondary acetamides with reagents like ethyl bromoacetate (B1195939) in seconds, yielding moderate amounts of the desired product. derpharmachemica.com Another successful approach is the Mannich reaction, which introduces an amino-substituted alkyl group and leads exclusively to N-alkylation over C- or O-alkylation. derpharmachemica.com More recent methods have also explored the use of trialkyl phosphates as alkylating agents in the presence of lithium diisopropylamide (LDA), achieving nearly quantitative yields for the N-alkylation of various amides. thieme-connect.com
Table 1: Methodologies for N-Alkylation of Secondary Amides
| Method | Base/Catalyst | Alkylating Agent Example | Conditions | Key Feature | Source(s) |
|---|---|---|---|---|---|
| Strong Base | Sodium Hydride (NaH) | Dibromoethane | Reflux in THF:DMF | Standard deprotonation-alkylation | derpharmachemica.com |
| Microwave-Assisted PTC | Excess Base | Ethyl Bromoacetate | Microwave irradiation (30-150s) | High speed and selectivity | derpharmachemica.com |
| Mannich Reaction | N/A | Amino-substituted alkyl group | N/A | Exclusive N-alkylation | derpharmachemica.com |
| Phosphate (B84403) Alkylation | LDA | Trialkyl Phosphates | 75 °C in THF | High yields with phosphate esters | thieme-connect.com |
| Bromoacetate Alkylation | Sodium Hydrogen Carbonate | Ethyl Bromoacetate | Reflux in Acetonitrile | Used for N-carboxymethylation | mdpi.com |
Chemo- and Regioselective Transformations
Alkylation and Hydrolysis Pathways
Ethyl acetamidoacetate and its parent compound, ethyl acetoacetate, are characterized by a reactive active methylene (B1212753) group (the α-carbon) situated between two carbonyl groups. The protons on this carbon are relatively acidic, allowing for easy deprotonation by a moderately strong base like sodium ethoxide to form a stable, resonance-stabilized enolate anion. manavchem.comshivajicollege.ac.inlibretexts.org This nucleophilic enolate readily undergoes alkylation via an SN2 reaction with alkyl halides. shivajicollege.ac.inlibretexts.org
Following alkylation, the resulting substituted β-keto ester can be subjected to hydrolysis under different conditions to yield distinct products. These two primary hydrolysis pathways are known as ketonic hydrolysis and acid hydrolysis.
Ketonic Hydrolysis : When an alkylated ethyl acetoacetate derivative is treated with dilute acid (e.g., HCl) or dilute base followed by heating, it undergoes hydrolysis and subsequent decarboxylation. shivajicollege.ac.inlibretexts.org The ester is first hydrolyzed to a β-ketoacid, which is unstable and readily loses carbon dioxide upon heating to yield a substituted methyl ketone. manavchem.comlibretexts.org This is a cornerstone of the acetoacetic ester synthesis for preparing ketones. libretexts.org
Acid Hydrolysis : If the hydrolysis is carried out using a concentrated base (e.g., NaOH) followed by acidification, the molecule cleaves at a different position. shivajicollege.ac.in This pathway, known as acid hydrolysis, results in the formation of two carboxylic acid molecules. The process yields acetic acid and a substituted acetic acid, where the substituent corresponds to the alkyl group introduced in the initial alkylation step. shivajicollege.ac.in
Table 2: Hydrolysis Pathways of Alkylated Ethyl Acetoacetate Derivatives
| Pathway | Reagents | Intermediate | Final Product(s) | Source(s) |
|---|
| Ketonic Hydrolysis | 1. Dilute Acid or Base 2. Heat | β-Ketoacid | Substituted Methyl Ketone + CO₂ + Ethanol | shivajicollege.ac.inlibretexts.org | | Acid Hydrolysis | 1. Concentrated Base 2. Acidification | N/A | Acetic Acid + Substituted Acetic Acid + Ethanol | shivajicollege.ac.in |
Borylated Derivatives Synthesis via Homologation Reactions
Homologation reactions are chemical processes that extend a molecule by a constant structural unit, most commonly a methylene (-CH₂) group. wikipedia.org In the context of organoboron chemistry, homologation provides a powerful tool for the stereoselective synthesis of complex molecules. researchgate.net The synthesis of borylated derivatives of ethyl acetamidoacetate can be envisioned through a multi-step sequence involving a homologation step.
A prominent method for homologation in boron chemistry is the Matteson reaction, which involves the reaction of a boronic ester with a dichloromethyl- or chloromethyllithium reagent, followed by rearrangement and substitution. researchgate.netacs.org This sequence effectively inserts a carbon atom between the boron and the original organic group.
For synthesizing a borylated derivative related to the ethyl acetamidoacetate structure, one could employ a strategy starting with a borylated aromatic aldehyde. A Wittig reaction, a type of homologation, can then be used to introduce the required carbon backbone. wikipedia.org For example, reacting a borylated benzaldehyde (B42025) with a stabilized phosphorane ylide, such as (methoxycarbonylmethylene)triphenylphosphorane, under thermal conditions can produce a borylated methyl cinnamate (B1238496) derivative. beilstein-archives.org This reaction extends the carbon chain by two carbons, forming the α,β-unsaturated ester moiety.
Illustrative Synthetic Pathway:
Starting Material : A borylated aldehyde, for instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
Homologation (Wittig Reaction) : Reaction with (methoxycarbonylmethylene)triphenylphosphorane at elevated temperatures (e.g., 150°C). beilstein-archives.org
Product : This yields an (E)-methyl 3-(borylphenyl)acrylate, which contains the core structural elements—a boronic ester and an acrylate (B77674) group—that could be further modified to incorporate the acetamido functionality. beilstein-archives.org
This approach demonstrates how homologation strategies are integral to constructing complex borylated molecules that can serve as versatile synthetic intermediates. researchgate.netcardiff.ac.uk
Chemoselective N-Alkylation in Ambident Nucleophile Systems
The amide group in ethyl acetamidoacetate is an ambident nucleophile, meaning it possesses two distinct nucleophilic sites: the nitrogen atom and the oxygen atom of the carbonyl group. derpharmachemica.comvub.ac.be The selective alkylation at the nitrogen (N-alkylation) versus the oxygen (O-alkylation) is a common challenge in synthesis. The outcome of the reaction is often governed by the nature of the electrophile and the reaction conditions, a concept frequently explained by Pearson's Hard and Soft Acids and Bases (HSAB) principle. arkat-usa.org
According to the HSAB principle, hard nucleophiles prefer to react with hard electrophiles, while soft nucleophiles favor soft electrophiles. In an amide, the oxygen atom is considered a "hard" nucleophilic center, while the nitrogen atom is "softer". arkat-usa.org Therefore, to achieve chemoselective N-alkylation, a "soft" electrophile is typically required.
Research on related systems, such as 3-substituted quinazoline-2,4-diones, has shown that the reaction with ethyl chloroacetate (B1199739) in the presence of a base like sodium hydride (NaH) results in chemoselective N-alkylation. arkat-usa.org Computational studies confirm that the nitrogen atom of the ambident nucleophile in this system has a higher energy Highest Occupied Molecular Orbital (HOMO), making it the softer and more reactive site for interaction with the Low Unoccupied Molecular Orbital (LUMO) of the soft electrophile, ethyl chloroacetate. arkat-usa.org This favorable orbital interaction leads to a high degree of N-alkylation. arkat-usa.org In contrast, harder electrophiles would be expected to favor O-alkylation. This principle allows for the rational design of synthetic routes to selectively produce N-alkylated acetamides. sit.edu.cn
Applications of Ethyl Acetamidoacetate in Complex Molecular Architectures
Role in Peptide and Amino Acid Derivative Synthesis
The inherent amino acid-like structure of ethyl acetamidoacetate positions it as a key reagent in the synthesis of peptides and related derivatives. It effectively serves as a protected form of glycine (B1666218), the simplest amino acid.
Ethyl acetamidoacetate is an important fine chemical raw material employed in the synthesis of molecules with specific biological functions. bloomtechz.com It serves as a fundamental building block for introducing the glycine motif into larger, more complex molecules, including peptides. ontosight.ai In the context of solution-phase peptide synthesis, it functions as a glycine surrogate, where the acetyl group protects the nitrogen atom, allowing for controlled coupling reactions. sigmaaldrich.com Its application as a precursor facilitates the methodical construction of peptide chains, where it can be incorporated to extend a growing peptide or to serve as a starting point for further elaboration.
The chemical scaffold of ethyl acetamidoacetate is readily modified to generate a variety of non-standard amino acids and their ester derivatives. A notable strategy involves the halogenation of the α-carbon, followed by nucleophilic substitution. For instance, the synthesis of novel amino acid derivatives with potential anticonvulsant properties has been achieved by reacting ethyl 2-bromo-2-acetamidoacetate with various nitrogen nucleophiles. google.com This approach allows for the introduction of diverse functional groups onto the glycine backbone. Furthermore, the de-acetylated form, glycine ethyl ester, is frequently coupled with other molecules, such as indole-3-acetic acid, to create complex amino acid derivatives. researchgate.net This versatility makes it a valuable tool for creating libraries of compounds for screening in drug discovery. google.com
Ethyl acetamidoacetate is instrumental in the formation of dipeptides and other amide-containing structures. The synthesis of a dipeptide typically involves the coupling of an N-protected amino acid with an amino acid ester. In this context, glycine ethyl ester (derived from ethyl acetamidoacetate) can serve as the C-terminal amino acid ester component. The reaction is facilitated by standard peptide coupling agents that activate the carboxylic acid of the N-protected amino acid, allowing for the formation of a peptide (amide) bond. rsc.org This methodology is a cornerstone of synthetic peptide chemistry.
For example, dipeptide-like molecules are synthesized by coupling a carboxylic acid with an amino acid ester hydrochloride in the presence of coupling reagents. semanticscholar.orgnih.gov This general procedure is widely applicable and highlights the role of amino acid esters as crucial nucleophiles in peptide bond formation.
Table 1: Examples of Reagents Used in Dipeptide and Amide Synthesis
| Acid Component | Amine Component | Coupling Agents/Method | Resulting Structure Type | Reference |
|---|---|---|---|---|
| 2-(1-oxophthalazin-2(1H)-yl)acetic acid | L-amino acid methyl esters | DCC, HOBt | Phthalazinyl-peptide esters | semanticscholar.org |
| 2-(6-bromo-1H-indol-1-yl)acetic acid | Glycine methyl ester hydrochloride | EDC, HOBt, Triethylamine | Indolyl-dipeptide ester | nih.gov |
| 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetic acid | L- or D-amino acid ester hydrochloride | EDC, HOBt, Triethylamine | 5-Fluorouracil-peptide esters | mdpi.comsemanticscholar.org |
Utility in Heterocyclic Compound Synthesis
The reactive nature of the methylene (B1212753) and amide groups in ethyl acetamidoacetate makes it a valuable component in the construction of various heterocyclic ring systems, which are prevalent in medicinal chemistry.
Ethyl acetamidoacetate is a key starting material for the synthesis of indole-2-carboxylic esters, which are important intermediates for biologically active compounds. researchgate.net Two prominent methods for this transformation are copper-catalyzed cascade reactions and the Japp-Klingemann reaction.
A highly efficient, one-pot method involves a copper-catalyzed three-step cascade reaction between a 2-haloaryl aldehyde and ethyl acetamidoacetate. acs.orgmdpi.com This process, which includes an initial aldol (B89426) condensation followed by an intramolecular C-N coupling and deacylation, produces the desired indole-2-carboxylic esters in good yields. mdpi.comthieme-connect.comrsc.org The reaction tolerates a range of functional groups on the aromatic ring and can be performed using sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) (EtOAc) as alternatives to dimethyl sulfoxide (B87167) (DMSO). acs.org
Table 2: Copper-Catalyzed Synthesis of Substituted Indole-2-Carboxylic Esters
| 2-Bromobenzaldehyde (B122850) Derivative | Solvent | Yield of Ethyl Indole-2-carboxylate Derivative | Reference |
|---|---|---|---|
| 2-bromobenzaldehyde | 2-MeTHF | 72% | acs.org |
| 2-bromo-5-methoxybenzaldehyde | 2-MeTHF | 74% | acs.org |
| 2-bromo-4,5-dimethoxybenzaldehyde | 2-MeTHF | 76% | acs.org |
| 2-bromo-4-fluorobenzaldehyde | 2-MeTHF | 75% | acs.org |
Reaction conditions: 2-bromobenzaldehyde derivative, ethyl acetamidoacetate, CuI, Cs₂CO₃, 80 °C, 16 h. acs.org
Alternatively, the Japp-Klingemann reaction provides another route to indoles. wikipedia.org In this sequence, ethyl acetamidoacetate (a β-keto-ester) reacts with an aryl diazonium salt. organicreactions.org This reaction proceeds via hydrolytic cleavage of the acetyl group to form an intermediate phenylhydrazone of ethyl pyruvate. wikipedia.orgorganicreactions.org This hydrazone can then be cyclized under acidic conditions via the well-established Fischer indole (B1671886) synthesis to generate the indole-2-carboxylic ester. wikipedia.org
The utility of ethyl acetamidoacetate extends to the synthesis of pyrrole-containing structures. Its reaction with 2-bromo-3-formylpyridine (B139531) under copper catalysis conditions yields ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a 7-aza-indole derivative. acs.org This demonstrates its role in building fused pyrrole (B145914) heterocyclic systems. The synthesis of highly functionalized pyrroles is often a challenge in controlling the regioselectivity—the specific placement of substituents on the final ring. researchgate.net The regiochemical outcome is typically dictated by the substitution pattern of the starting materials, where the inherent functionalities of reactants like ethyl acetamidoacetate guide the ring closure process. researchgate.net The successful synthesis of fused pyrroles like ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate further underscores the versatility of this reagent in constructing complex heterocyclic architectures. acs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) |
| 2-((3-methoxyphenyl)amino)acetate |
| 2-(1-oxophthalazin-2(1H)-yl)acetic acid |
| 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetic acid |
| 2-(6-bromo-1H-indol-1-yl)acetic acid |
| 2-(naphthalen-1-yloxy)acetic acid |
| 2-bromo-3-formylpyridine |
| 2-bromo-4,5-dimethoxybenzaldehyde |
| 2-bromo-4-fluorobenzaldehyde |
| 2-bromo-5-(trifluoromethyl)benzaldehyde |
| 2-bromo-5-methoxybenzaldehyde |
| 2-bromobenzaldehyde |
| 2-methyltetrahydrofuran (2-MeTHF) |
| 5-Fluorouracil |
| Acetic anhydride |
| Alanine (B10760859) ethyl ester |
| Cesium carbonate (Cs₂CO₃) |
| Chloroform |
| Copper (I) iodide (CuI) |
| Dichloromethane |
| Dimethyl sulfoxide (DMSO) |
| N,N`-dicyclohexylcarbodiimide (DCC) |
| Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
| Ethyl 2-bromo-2-acetamidoacetate |
| Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate |
| Ethyl acetate (EtOAc) |
| Ethyl acetamidoacetate |
| Ethyl indole-2-carboxylate |
| Ethyl pyruvate |
| Glycine |
| Glycine ethyl ester |
| Glycine methyl ester hydrochloride |
| Indole-3-acetic acid |
| Iso-butylchloroformate |
| L-amino acid methyl ester |
| N-hydroxybenzotriazole (HOBt) |
| N-methylmorpholine |
| Pyridine (B92270) |
Quinazoline (B50416) Ring System Derivatization
Ethyl acetamidoacetate serves as a key intermediate in the synthesis of quinazoline derivatives. These derivatives are of significant interest due to their broad spectrum of biological activities. The synthesis often involves the reaction of ethyl acetamidoacetate with other reagents to construct the fused heterocyclic ring system characteristic of quinazolines. For instance, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates have been synthesized with potential as anticancer agents. jst.go.jp The process can involve coupling methods using agents like dicyclohexylcarbodiimide (B1669883) (DCC) or azide-based strategies. jst.go.jp
Imidazole-4-carboxylic Acid Synthesis
Ethyl acetamidoacetate is a crucial starting material for the synthesis of 1H-imidazole-4-carboxylic acid and its derivatives. smolecule.comgoogle.com A notable synthetic route involves the enolization and cyclization of ethyl acetamidoacetate, followed by catalytic oxidation and hydrolysis to yield the target imidazole (B134444) compound. google.comevitachem.com This method is recognized for being both economical and environmentally conscious. google.com The resulting imidazole-4-carboxylic acid is a valuable building block in its own right, finding applications in the synthesis of pharmaceuticals and other heterocyclic compounds. smolecule.com
Table 1: Synthesis of Imidazole-4-carboxylic Acid from Ethyl Acetamidoacetate
| Step | Description |
|---|---|
| 1. Enolization & Cyclization | Ethyl acetamidoacetate is treated with reagents like sodium ethylate and ethyl formate (B1220265) to initiate enolization and subsequent cyclization. google.com |
| 2. Catalytic Oxidation | The intermediate undergoes oxidative desulfurization, often using a composite catalyst. google.com |
| 3. Hydrolysis | The resulting ester is hydrolyzed to yield the final 1H-imidazole-4-carboxylic acid. google.com |
Synthesis of Furo[3,2-b]pyrroles and Other Fused Heterocycles
The versatility of ethyl acetamidoacetate extends to the synthesis of fused heterocyclic systems such as furo[3,2-b]pyrroles. This class of compounds has shown promise for the treatment of central nervous system (CNS) disorders. acs.org The synthesis can be achieved through a copper-catalyzed reaction involving an appropriate bromo-aldehyde and ethyl acetamidoacetate. acs.org This methodology has also been successfully applied to the synthesis of other related heterocycles, including indole-2-carboxylic esters and 1H-pyrrolo[2,3-b]pyridine-2-carboxylates. acs.org
Intermediacy in Pharmaceutical and Biologically Relevant Molecule Development
The utility of ethyl acetamidoacetate as a synthetic intermediate is particularly pronounced in the field of medicinal chemistry, where it contributes to the development of a wide range of biologically active molecules. ontosight.ai
Building Block for Biologically Active Molecules
Ethyl acetamidoacetate is a fundamental building block for the synthesis of more complex molecules with potential biological activity. ontosight.ai Its structure allows for the introduction of various functional groups, making it a key component in the production of diverse molecular scaffolds. ontosight.ai This adaptability is crucial in drug discovery, where the ability to generate a library of related compounds for screening is essential. google.com For instance, it is used in the synthesis of compounds that are precursors to radiolabelled tracers for positron emission tomography (PET), a key medical imaging technique. rsc.org
Precursor for Enzyme Inhibitors
The chemical framework of ethyl acetamidoacetate makes it a suitable precursor for the synthesis of various enzyme inhibitors. ontosight.ai By modifying its structure, chemists can design molecules that specifically interact with the active sites of enzymes, thereby modulating their activity. For example, derivatives of ethyl acetamidoacetate have been investigated as potential inhibitors of methionine synthase, an enzyme implicated in the growth of certain cancer cells. jst.go.jp Additionally, its derivatives are explored in the context of inhibiting enzymes like dipeptidyl peptidase-4 (DPP4), which is relevant to immune response regulation.
Role in the Development of Antimicrobial Agents
Ethyl acetamidoacetate and its derivatives have been utilized in the development of novel antimicrobial agents. ontosight.ai For example, new benzoxazole (B165842) amino acid ester derivatives synthesized from ethyl acetamidoacetate have demonstrated antimicrobial activity. proquest.com Furthermore, research has shown that the related compound, ethyl acetoacetate (B1235776), can inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously difficult to eradicate. nih.gov This highlights the potential of ethyl acetamidoacetate-derived structures in addressing the challenge of antibiotic resistance.
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| Ethyl acetamidoacetate |
| N-acetylglycine |
| Quinazoline |
| Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates |
| Dicyclohexylcarbodiimide (DCC) |
| 1H-imidazole-4-carboxylic acid |
| Sodium ethylate |
| Ethyl formate |
| Furo[3,2-b]pyrroles |
| Indole-2-carboxylic esters |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxylates |
| Methionine synthase |
| Dipeptidyl peptidase-4 (DPP4) |
| Benzoxazole |
Advanced Pharmaceutical Intermediates
Ethyl acetamidoacetate serves as a crucial building block in the synthesis of complex pharmaceutical intermediates due to its versatile functional groups. ontosight.ai Its structure, incorporating an ester, an amide, and an active methylene group, allows for a variety of chemical transformations, making it a valuable starting material for a range of therapeutic agents.
One significant application of ethyl acetamidoacetate is in the synthesis of substituted pyrimidinone derivatives. These derivatives are key intermediates in the production of drugs like sapropterin. google.com Sapropterin is used to treat hyperphenylalaninemia, a condition caused by a deficiency of tetrahydrobiopterin (B1682763) (BH4). google.com The synthesis involves the acylation of ethyl 2-amino-cyanoacetate to form a compound that then undergoes cyclization with a guanidinium (B1211019) salt, followed by hydrolysis to yield the pyrimidinone core. google.com
Furthermore, ethyl acetamidoacetate is utilized in the creation of indole-based structures, which are prevalent in many biologically active compounds. A copper-catalyzed one-pot cascade reaction involving ethyl acetamidoacetate and various bromobenzaldehydes provides an efficient route to indole-2-carboxylic esters. acs.org This methodology has been instrumental in synthesizing investigational treatments for central nervous system disorders. acs.org
The compound also plays a role in the synthesis of novel benzoxazole derivatives with potential antimicrobial activity. proquest.com In these syntheses, the ethyl acetamidoacetate moiety is coupled with a benzoxazole-2-thiol derivative to create more complex molecules that are then evaluated for their biological properties. proquest.com
Below is a table summarizing the role of ethyl acetamidoacetate in the synthesis of various pharmaceutical intermediates:
| Intermediate Class | Synthetic Application | Resulting Compound Type | Therapeutic Area (Example) |
| Pyrimidinone Derivatives | Building block for the pyrimidinone ring system. google.com | 2,5,6-triamino-4-pyrimidinone | Metabolic Disorders (Sapropterin) google.com |
| Indole Derivatives | Coupling partner in copper-catalyzed cascade reactions. acs.org | Indole-2-carboxylic esters | Central Nervous System Disorders acs.org |
| Benzoxazole Derivatives | Amide coupling partner to form complex benzoxazoles. proquest.com | N-substituted benzoxazole amides | Antimicrobial Agents proquest.com |
Application in Chemical Exchange Saturation Transfer (CEST) Agents for Magnetic Resonance Imaging (e.g., Lanthanide Complexes)
Ethyl acetamidoacetate is a key component in the design and synthesis of ligands for paramagnetic Chemical Exchange Saturation Transfer (CEST) agents used in Magnetic Resonance Imaging (MRI). nih.govspandidos-publications.com PARACEST agents work by selectively saturating the nuclear magnetic resonance frequency of exchangeable protons on the agent, which then exchange with bulk water protons, leading to a decrease in the water signal and generating image contrast. spandidos-publications.com
The utility of ethyl acetamidoacetate in this context stems from its ability to be readily incorporated into macrocyclic chelators like 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). The acetamido group provides exchangeable amide protons, and the ethyl ester can be hydrolyzed to a carboxylic acid for further functionalization or to improve water solubility. nih.gov
A notable example is the synthesis of 1,4,7,10-tetraazacyclododecane tetrakis(ethyl-acetamidoacetate) (a DOTA-tetraamide derivative), which can chelate lanthanide ions such as Europium(III) (Eu³⁺). nih.govspandidos-publications.com The resulting complex, often denoted as Eu-7, exhibits CEST effects. spandidos-publications.comresearchgate.net The amide protons on the ligand have a chemical shift distinct from that of bulk water, and their exchange rate can be modulated to optimize CEST contrast. nih.gov
Research has shown that the CEST effect of such Eu³⁺ complexes can be influenced by factors like pH. spandidos-publications.com For instance, in some Eu³⁺ complexes, a decrease in pH can lead to an attenuation of the CEST signal due to changes in the water exchange rate. spandidos-publications.com The design of these ligands is crucial for tuning the properties of the CEST agent, including the chemical shift of the exchangeable protons and their exchange rate with water, which are key parameters for effective imaging. nih.gov
The table below details a specific ligand derived from ethyl acetamidoacetate for use in CEST agents:
| Ligand | Lanthanide Ion | Resulting Complex | Key Feature | Application |
| 1,4,7,10-Tetraazacyclododecane tetrakis(ethyl-acetamidoacetate) nih.govspandidos-publications.com | Europium(III) (Eu³⁺) nih.govspandidos-publications.com | Eu-7 spandidos-publications.comresearchgate.net | Possesses exchangeable amide protons for CEST effect. nih.gov | Paramagnetic CEST Agent for MRI nih.govspandidos-publications.com |
The development of such agents is a promising area of research, as they offer the potential for "switchable" contrast that can be turned on and off by applying a radiofrequency pulse at the specific frequency of the exchangeable protons. spandidos-publications.com This allows for highly sensitive and specific molecular imaging applications.
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms Involving Ethyl Acetamidoacetate
The reaction mechanisms involving ethyl acetamidoacetate are a subject of significant scientific inquiry, particularly in the context of enzymatic processes and synthetic organic chemistry.
The structural similarities between esters and amides present a fundamental question regarding the catalytic specificity of enzymes like esterases and amidases. diva-portal.org While esterases, such as lipases, exhibit broad substrate scope, they are generally poor catalysts for the hydrolysis or synthesis of amides compared to amidases or proteases. diva-portal.orgdiva-portal.org This difference in catalytic efficiency is rooted in the transition state interactions during the reaction. diva-portal.org
Research has shown that the use of specific acyl donors, such as ethyl acetamidoacetate, can significantly influence the reaction specificity of esterases. In studies using Candida antarctica lipase (B570770) B, employing ethyl acetamidoacetate as the acyl donor shifted the reaction preference, increasing the amide synthesis specificity by 70 to 280 times compared to substrates incapable of forming a specific hydrogen bond. diva-portal.org This highlights that the substrate itself can play a crucial role in modulating the catalytic behavior of an enzyme, a concept known as substrate-assisted catalysis. diva-portal.org
The core difference lies in the stabilization of the transition state. Amidases possess a mechanism to stabilize the transition state of amide hydrolysis, which involves assisting the necessary nitrogen inversion. diva-portal.org Esterases lack this specific interaction, rendering them inefficient for amide bond cleavage. diva-portal.org However, by engineering the enzyme or choosing a substrate like ethyl acetamidoacetate that facilitates similar stabilizing interactions, the catalytic machinery of an esterase can be directed towards more efficient amide synthesis. diva-portal.org
Hydrogen bonding is a critical factor in enzyme catalysis, serving to orient substrates and lower the activation energy of reactions. wikipedia.org In the context of amide and ester processing by enzymes, the presence or absence of specific hydrogen bonds in the transition state is a key determinant of catalytic efficiency. diva-portal.org
A crucial hydrogen bond is formed by the scissile NH-group of the amide substrate in the transition state during catalysis by amidases. diva-portal.org This interaction, which can be either enzyme-assisted or substrate-assisted, is vital for facilitating the nitrogen inversion required for amide bond cleavage. diva-portal.org The absence of this stabilizing hydrogen bond in the transition state of esterase-catalyzed reactions is a primary reason for their poor amidase activity. diva-portal.org
The use of ethyl acetamidoacetate provides a clear example of substrate-assisted catalysis, where the substrate itself helps to create a stabilizing intramolecular hydrogen bond. diva-portal.orgdiva-portal.org This forms a seven-membered ring in the transition state, an arrangement that mimics the stabilization provided by amidases. diva-portal.org The energy contribution of such a hydrogen bond can be significant; engineering an esterase to introduce a weak hydrogen bond resulted in a 3.3 kcal/mol reduction in the activation enthalpy for amide hydrolysis. diva-portal.org This demonstrates that the formation of strong hydrogen bonds, facilitated by either the enzyme's active site or a suitably designed substrate, is a powerful strategy for stabilizing transition states and enhancing reaction rates. nih.gov
Ethyl acetamidoacetate readily participates in nucleophilic substitution reactions, a characteristic stemming from the electrophilicity of its carbonyl carbons. The ester group, in particular, can be targeted by various nucleophiles.
A significant application of this reactivity is in copper-catalyzed cascade reactions for synthesizing indole-2-carboxylic esters. acs.org In a process starting with 2-bromoarylaldehydes and ethyl acetamidoacetate, a key step is a proposed intramolecular C–N cross-coupling. acs.org This Goldberg-type reaction is an intramolecular nucleophilic substitution where the nitrogen of the amido group attacks the aryl carbon, displacing the bromide or iodide, facilitated by a copper catalyst. acs.org This reaction proceeds through an advantageous six-membered cupracycle intermediate. acs.org The electrophilicity of the aryl halide is crucial for the success of this coupling.
The general reactivity of the ester in ethyl acetamidoacetate is similar to that of related compounds like ethyl acetoacetate (B1235776), which readily undergoes nucleophilic substitution at the carbanion formed after deprotonation. wikipedia.org However, in the case of ethyl acetamidoacetate, the amide nitrogen also presents a nucleophilic site, as demonstrated in the indole (B1671886) synthesis. acs.org The reactivity can also be influenced by the solvent; studies on nucleophilic substitution reactions of carboxylate ions with ethyl iodide have shown that solvent composition, such as acetonitrile-methanol mixtures, affects the interaction enthalpies and the solvation of the transition-state anions. rsc.orgrsc.org
Ethyl acetamidoacetate serves as a key building block in multi-step cascade reactions, which allow for the efficient construction of complex molecules like heterocycles in a single pot. rsc.orgrsc.org These sequences combine multiple reaction types, such as condensation, coupling, and cyclization, often under the control of a single catalyst. rsc.org
A notable example is the copper-catalyzed, ligand-free, three-step synthesis of indole-2-carboxylic esters from 2-haloarylaldehydes and ethyl acetamidoacetate. acs.org This atom-economical process involves:
An initial aldol (B89426) condensation between the aldehyde and the enolizable ethyl acetamidoacetate.
An intramolecular C–N cross-coupling (a Goldberg-type reaction) to form the heterocyclic ring.
A final deacylation step to yield the indole product. acs.org
This cascade demonstrates high efficiency and tolerates a variety of functional groups on the starting aldehyde. acs.org The methodology has been successfully applied using both traditional solvents like DMSO and more sustainable options such as 2-MeTHF and ethyl acetate (B1210297). acs.org The reaction can also be used to create other fused heterocycles, such as ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate, starting from 3-bromofuran (B129083) aldehyde. acs.org These multi-component reactions highlight the utility of ethyl acetamidoacetate in creating molecular complexity from simple, commercially available starting materials. rsc.orgrsc.org
Quantum Chemical and Spectroscopic Analysis
Computational and spectroscopic methods provide fundamental insights into the molecular structure and properties of ethyl acetamidoacetate.
Microwave spectroscopy has been instrumental in characterizing the conformational landscape of ethyl acetamidoacetate (EAA), a molecule considered a peptide mimetic. aip.orgaip.org Studies of jet-cooled EAA using Fourier-transform microwave spectroscopy have revealed the presence of two distinct conformers in the gas phase. aip.orgaip.orgnist.gov
The lowest energy conformer possesses a planar backbone (all-trans configuration) and belongs to the C_s point group, meaning it has a plane of symmetry. aip.orgaip.org A second, higher-energy conformer was identified which has C_1 symmetry, indicating a lack of any symmetry elements. aip.orgaip.org This higher-energy form results from the out-of-plane rotation of the ethyl group. aip.org In both observed conformers, the peptide-like backbone remains in an extended chain and does not show evidence of folding. aip.org
The analysis of the rotational spectra was further refined by observing the torsional splittings caused by the internal rotation of the acetyl methyl group. aip.orgresearchgate.net By analyzing these torsion-rotation interactions, researchers could precisely determine the orientation of the methyl group and the barrier to its internal rotation for each conformer. aip.org This data unambiguously confirmed the conformational form of each species. aip.org Interestingly, theoretical calculations at the MP2/6-311G(d,p) level of theory predicted an energy ordering for the two conformers that disagreed with the experimental observations, highlighting the crucial role of experimental spectroscopy in benchmarking computational models. aip.org
Table 1: Experimentally Determined Rotational and Torsional Parameters for Ethyl Acetamidoacetate Conformers This table is interactive. You can sort and filter the data.
| Parameter | C_s Conformer | C_1 Conformer | Reference |
|---|---|---|---|
| Symmetry | C_s | C_1 | aip.org, aip.org |
| Relative Energy | Lower | Higher | aip.org |
| Methyl Torsional Barrier (cm⁻¹) | 63.7(1) | 64.8(1) | aip.org |
| Backbone Configuration | All-trans, planar | Extended chain | aip.org |
Ab Initio and Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Computational chemistry, particularly through ab initio and Density Functional Theory (DFT) methods, has been instrumental in elucidating the structural and energetic properties of ethyl acetamidoacetate. These theoretical approaches provide a molecular-level understanding that complements experimental findings.
Rotational spectra have identified two conformers of ethyl acetamidoacetate. One conformer possesses an all-trans configuration with C_s point group symmetry, while a second, higher-energy conformer has C_1 symmetry. aip.orgnist.govaip.org This higher-energy conformer results from the out-of-plane rotation of the ethyl group. aip.org However, theoretical predictions at the MP2/6-311G(d,p) level of theory have shown disagreement with experimental observations regarding the energy ordering of these two conformers. aip.orgnist.govaip.org This highlights the ongoing need to refine computational methods to accurately model the subtle energetic differences in flexible molecules.
The structural parameters of ethyl acetamidoacetate, such as bond lengths and angles, are optimized using these computational methods to find the lowest energy (most stable) conformation. The table below presents a hypothetical comparison of optimized geometrical parameters for the C_s conformer of ethyl acetamidoacetate, illustrating the type of data generated from such calculations.
Table 1: Calculated Geometrical Parameters for the C_s Conformer of Ethyl Acetamidoacetate
| Parameter | B3LYP/6-311G(d,p) | MP2/cc-pVTZ |
|---|---|---|
| C=O (amide) Bond Length (Å) | 1.225 | 1.218 |
| C-N Bond Length (Å) | 1.350 | 1.345 |
| N-H Bond Length (Å) | 1.010 | 1.012 |
| C-C_α Bond Length (Å) | 1.520 | 1.515 |
| O-C (ester) Bond Length (Å) | 1.340 | 1.335 |
| C-N-C_α Bond Angle (°) | 121.5 | 121.8 |
| N-C_α-C (ester) Bond Angle (°) | 110.2 | 110.5 |
| Dihedral Angle τ1 (C-C-N-C_α) (°) | 180.0 | 180.0 |
Note: This table is illustrative and contains hypothetical data for demonstration purposes.
Studies on Internal Rotation and Torsional Parameters of Peptide Mimetics
Ethyl acetamidoacetate serves as a valuable model system, or peptide mimetic, for studying the internal dynamics of larger biomolecules like proteins. The internal rotation of methyl groups within the molecule gives rise to observable splittings in its rotational spectrum. aip.orgnist.govaip.org Analysis of these torsion-rotation interactions provides detailed information about the barriers to internal rotation and the orientation of the rotating group within the molecule. aip.orgnist.govaip.org
In ethyl acetamidoacetate, the internal rotation of the acetyl methyl group is particularly significant. aip.orgnist.govaip.org The barrier to this rotation is low enough to cause measurable splittings in the microwave spectrum. researchgate.net In contrast, the ethyl group's methyl rotor has a much higher barrier to internal rotation, resulting in no observable splittings. aip.org This allows researchers to focus on the dynamics of the acetyl methyl group, which is analogous to the side chains in some amino acids.
Experimental studies have determined the methyl torsional barriers for the two conformers of ethyl acetamidoacetate. For the C_s and C_1 conformers, these barriers are approximately 64-67 cm⁻¹. aip.orgnist.govaip.org The slight differences in the torsional barriers and the orientation of the methyl group's axis between the two conformers are attributed to the different orientations of the ethyl group at the other end of the molecule. aip.orgnist.govaip.org
These experimental findings on torsional barriers provide a rigorous benchmark for evaluating the accuracy of computational models. aip.org For example, in the study of N-acetyl alanine (B10760859) methyl ester, another peptide mimetic, MP2 calculations showed excellent agreement with experimental torsional barriers, whereas DFT predictions were significantly less accurate. aip.org
Table 2: Experimental and Calculated Torsional Parameters for Ethyl Acetamidoacetate Conformers
| Parameter | Conformer | Experimental Value (cm⁻¹) | Calculated Value (MP2/6-311G(d,p)) (cm⁻¹) |
|---|---|---|---|
| Methyl Torsional Barrier | C_s | 63.7(1) - 65.1(1) aip.orgnist.govaip.org | 67.1(1) - 66.7(1) aip.orgnist.gov |
| Methyl Torsional Barrier | C_1 | 64.8(1) - 65.9(1) aip.orgnist.govaip.org | 67.5(1) - 67.0(1) aip.orgnist.gov |
Note: The ranges in experimental and calculated values are due to different fitting procedures and slight variations reported in the sources.
Electronic Structure and Reactivity Predictions (e.g., HOMO/LUMO, Fukui Function)
The electronic structure of ethyl acetamidoacetate dictates its chemical reactivity. Computational methods are employed to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to derive reactivity indices like the Fukui function.
The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. allfordrugs.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. arkat-usa.org For ethyl acetamidoacetate, the HOMO is typically localized on the amide nitrogen and the carbonyl oxygen of the acetyl group, which are the primary sites for electrophilic attack. The LUMO is generally centered on the carbonyl carbon of the ester group, a likely site for nucleophilic attack.
The Fukui function is a reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. arkat-usa.orgresearchgate.net It quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. arkat-usa.org A higher Fukui function value at a particular atom indicates a greater propensity for reaction at that site. arkat-usa.org For a molecule like ethyl acetamidoacetate, the Fukui function can distinguish the reactivity of the different nitrogen and oxygen atoms, predicting, for example, that the amide nitrogen is a softer nucleophilic site compared to the carbonyl oxygens. arkat-usa.org
Table 3: Hypothetical Electronic Properties of Ethyl Acetamidoacetate (B3LYP/6-311G )**
| Property | Value (eV) |
|---|---|
| HOMO Energy | -7.2 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.7 |
Note: This table is for illustrative purposes and does not represent actual calculated values from a specific study.
Thermochemical Data Comparisons for Analogous Compounds
Thermochemical data, such as enthalpy of formation and gas-phase basicity, provide fundamental information about the stability and reactivity of a compound. While direct experimental thermochemical data for ethyl acetamidoacetate may be scarce, comparisons with analogous compounds can offer valuable insights.
For instance, the thermodynamic stability of derivatives of ethyl 2-(N-methylacetamido)acetate, a closely related compound, has been assessed through gas-phase basicity measurements and transesterification equilibria studies. Ethyl acetate derivatives, for example, exhibit gas-phase basicity values around 804.7 kJ/mol. Such data can be extrapolated to estimate the properties of ethyl acetamidoacetate.
Computational methods, particularly DFT, are also used to predict thermochemical properties like bond dissociation energies. Comparing the calculated thermal decomposition rates of ethyl halodiazoacetates with ethyl diazoacetate has provided explanations for their relative thermal stabilities. nih.gov These studies show that the stability is influenced by the electronic effects of the substituents, a principle that can be applied to understand the stability of ethyl acetamidoacetate relative to its analogs. nih.gov
By comparing the known thermochemical data of simpler, related molecules such as ethyl acetate, N-methylacetamide, and glycine (B1666218) derivatives, a more complete picture of the energetic landscape of ethyl acetamidoacetate can be constructed.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ethyl acetamidoacetate |
| N-acetyl alanine methyl ester |
| Ethyl 2-(N-methylacetamido)acetate |
| Ethyl acetate |
| Ethyl halodiazoacetates |
| Ethyl diazoacetate |
Future Research Directions and Emerging Applications
Innovations in Green Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes, and the use of ethyl acetamidoacetate is central to several of these innovations. Researchers are focusing on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
One significant advancement involves replacing traditional solvents with more sustainable alternatives. For instance, a copper-catalyzed three-step cascade reaction to produce indole-2-carboxylic esters, which uses ethyl acetamidoacetate as a key coupling partner, has been successfully adapted to use renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) (EtOAc). acs.org These solvents are not only derived from sustainable resources but also simplify the workup process, reducing the need for large volumes of water and organic solvents compared to conventional options like dimethyl sulfoxide (B87167) (DMSO). acs.org
Another green approach is the adoption of microwave-assisted synthesis and solvent-free reaction conditions. The synthesis of N-substituted acetoacetamides from ethyl acetoacetate (B1235776) and various amines has been shown to be more efficient under microwave irradiation than with conventional heating. researchgate.net This method is not only faster, completing in minutes versus hours, but also proceeds without a solvent, making it an economically and environmentally friendly process. researchgate.net Studies have optimized these reactions, demonstrating that an excess of ethyl acetoacetate can lead to improved yields and high product purity. researchgate.net
Further research into solvent-free condensation reactions, such as the Knoevenagel condensation of ethyl acetoacetate with benzaldehydes, is being conducted to assess the thermal properties and ensure the safety and feasibility of scaling up these green processes for industrial application. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Methods for N-aryl Acetoacetamide Production A comparative analysis of reaction times and yields using p-toluidine (B81030) and ethyl acetoacetate.
| Method | Catalyst | Conditions | Time | Yield |
| Conventional Heating | Potassium tert-butoxide | Reflux, Solvent-free | 1-10 hours | Good |
| Microwave Irradiation | Potassium tert-butoxide | 480-640W, Solvent-free | 3-7 minutes | Excellent |
| Data sourced from research on greener synthetic methodologies. researchgate.net |
Design and Synthesis of Novel Derivatives with Tunable Reactivity and Selectivity
Ethyl acetamidoacetate serves as a foundational scaffold for synthesizing a diverse array of novel derivatives with tailored chemical properties. Its functional groups can be selectively modified to control reactivity and build complex molecules for various applications, particularly in medicinal chemistry.
Researchers have utilized ethyl acetamidoacetate and its close analogs to create new heterocyclic compounds with significant biological potential. For example, novel quinoline (B57606) derivatives have been synthesized using ethyl-2-(2-chloroacetamido) acetate as a key intermediate. Some of these resulting compounds, such as (Z)-5-((7-fluorotetrazolo [1,5a] quinoline-4-yl) methylene) thiazolidinedi-2,4-one, have demonstrated promising in vitro antimalarial activity against the Plasmodium falciparum parasite.
The versatility of ethyl acetamidoacetate is also evident in its use for synthesizing benzoxazole (B165842) derivatives. proquest.com By coupling the core structure with different amino acid esters, scientists have created a library of compounds, including Ethyl 2-(2-(benzo[d]oxazol-2-yl thio) acetamido) acetate, which are being investigated for antimicrobial properties. proquest.com Furthermore, its role as a precursor is highlighted in the one-pot synthesis of C-3 substituted indoles, demonstrating its utility in efficient, multi-reaction formats that tolerate a variety of functional groups. researchgate.netresearchgate.net The development of highly specialized molecules, such as ferrocenyl uracil (B121893) peptide nucleic acid (PNA) monomers for potential use in genetics and nanotechnology, further underscores the adaptability of the acetamidoacetate backbone in creating advanced, functional materials. acs.org
Advanced Biocatalytic Transformations and Enzyme Engineering
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Ethyl acetamidoacetate is emerging as a valuable substrate in this field, particularly in the context of enzyme engineering to create novel biocatalysts with enhanced or altered activities.
A key area of research is the engineering of esterases and lipases, which typically favor the hydrolysis or synthesis of esters, to improve their ability to form amide bonds. diva-portal.org Studies have shown that the choice of acyl donor is critical in shifting this specificity. When ethyl acetamidoacetate is used as the acyl donor, the reaction specificity of certain enzymes can be shifted dramatically—by as much as a hundred-fold—towards the synthesis of amides over esters. diva-portal.orgdiva-portal.org This "substrate-assisted catalysis" is a significant step toward developing robust amidases from readily available esterases for a wide range of chemical syntheses. diva-portal.org
Enzymatic transesterification in non-aqueous environments represents another important biocatalytic application. A general method has been developed for synthesizing various ester derivatives of acetoacetate by combining a starting ester with an alcohol in the presence of an immobilized lipase (B570770) or esterase, such as Candida antarctica lipase. google.com This process allows for the production of specialized ketone body derivatives under mild conditions and enables the recycling of the enzyme, aligning with the principles of sustainable manufacturing. google.com While not directly using ethyl acetamidoacetate, advanced flow-chemistry systems employing immobilized acyltransferases to produce amides and esters highlight the sophisticated processes where such substrates could be integrated for continuous and efficient production of high-value chemicals. researchgate.netresearchgate.net
Expanding Applications in Material Science and Specialty Chemical Production
The unique chemical reactivity of ethyl acetamidoacetate and its derivatives makes them attractive building blocks for new materials and specialty chemicals. Research is extending their use beyond traditional organic synthesis into the realms of polymer science and functional materials.
One of the most promising applications is in the creation of complex ligands for metal ions. The derivative 1,4,7,10-Tetraazacyclododecane (B123705) tetrakis (ethyl-acetamidoacetate) is a specialized ligand used to form stable complexes with metal ions. researchgate.net These metal complexes have a wide range of potential uses in material science, including as components in sensors, catalysts, and for energy storage applications. researchgate.net
The potential for ethyl acetamidoacetate in polymer chemistry is also being explored. Analogs of the compound are already used as building blocks for synthesizing certain polymers and specialty chemicals. The core structure is conceptually similar to linkers used in the synthesis of polymer-drug conjugates, such as those involving polyethylene (B3416737) glycol (PEG). google.com This suggests a future role for ethyl acetamidoacetate derivatives in creating advanced materials for biomedical applications, including drug delivery systems. Furthermore, its utility as an intermediate in cascade reactions to produce compounds like indole-2-carboxylic esters provides a pathway to a variety of high-value specialty chemicals used in the pharmaceutical and agrochemical industries. mdpi.comchemiis.com
Table 2: Potential and Established Applications in Material Science
| Application Area | Specific Use | Compound Type | Reference |
| Functional Materials | Ligands for Metal Complexes (Sensors, Catalysis) | 1,4,7,10-Tetraazacyclododecane tetrakis (ethyl-acetamidoacetate) | researchgate.net |
| Polymer Science | Building Blocks for Polymers | Ethyl acetamidoacetate analogs | |
| Biomedical Materials | Linkers for Polymer-Drug Conjugates | Conceptual similarity to PEG-Glycine linkers | google.com |
| Specialty Chemicals | Precursors for Heterocycles (e.g., Indoles) | Ethyl acetamidoacetate | mdpi.com |
Integration with Advanced Imaging Modalities and Diagnostics
A particularly exciting frontier for ethyl acetamidoacetate derivatives is their application in advanced medical imaging. Specifically, metal complexes incorporating these derivatives are at the forefront of the development of next-generation contrast agents for Magnetic Resonance Imaging (MRI).
The ligand 1,4,7,10-tetraazacyclododecane tetrakis (ethyl-acetamidoacetate) has been instrumental in this field. When complexed with the lanthanide element Europium (Eu³⁺), it forms a compound that was pivotal in the discovery of a new class of MRI agents known as paramagnetic chemical exchange saturation transfer (CEST) contrast agents. researchgate.net These agents work by selectively reducing the water signal in MRI scans, which can be used to map physiological parameters like pH or temperature, offering enhanced diagnostic capabilities. researchgate.net The europium complex of this ligand was found to shift the amide proton resonance significantly away from the water peak, enabling the CEST effect. researchgate.net
Similarly, the Gadolinium (Gd³⁺) complex of this same ligand has been explored for novel delivery mechanisms. mdpi.com Researchers have successfully encapsulated the Gd-DOTA-tetra(amide) complex within the protein shell of ferritin. mdpi.com This approach aims to create highly sensitive and targeted contrast agents, potentially improving the safety and efficacy of MRI diagnostics. mdpi.com The development of such "smart" or bioresponsive probes that can report on their specific biochemical environment is a major goal in diagnostic medicine, and derivatives of ethyl acetamidoacetate are proving to be key components in achieving this objective. researchgate.netuni-tuebingen.descispace.com
Q & A
Q. What are the standard synthetic protocols for ethyl acetamidoacetate, and how are reaction conditions optimized?
Ethyl acetamidoacetate is synthesized via esterification or condensation reactions. A common method involves reacting substrates (e.g., diesters) with water in dimethyl sulfoxide (DMSO) as a solvent under controlled heating. For example, a substrate-to-water molar ratio of 1:2 in DMSO at elevated temperatures (e.g., 80°C) yields the ester, which is isolated via vacuum distillation . Optimization includes adjusting solvent polarity (e.g., DMF vs. DMSO), base selection (e.g., Cs₂CO₃), and reaction time to minimize side reactions like paraformaldehyde formation . Yield analysis is typically performed using vapor-phase chromatography (VPC) .
Q. How is ethyl acetamidoacetate characterized in terms of physical and spectroscopic properties?
Key physical properties include a melting point of 43–46°C, boiling point of 262.8°C (760 mmHg), and density of 1.059 g/cm³ . Spectroscopic characterization employs ¹H and ¹³C NMR to confirm structural integrity, with methylene protons resonating at δ ~4.1 ppm (ester group) and carbonyl carbons at ~170 ppm . Jet-cooled microwave spectroscopy has been used to analyze its conformational flexibility, resolving rotational energy levels and torsional states .
Advanced Research Questions
Q. What role does ethyl acetamidoacetate play in catalytic cascade reactions for heterocyclic synthesis?
Ethyl acetamidoacetate serves as a key intermediate in multi-step catalytic reactions. For instance, in the synthesis of indole-2-carboxylic esters, it participates in a cascade sequence involving aldol condensation, Goldberg-type C–N coupling, and deacylation. Copper nanoparticles immobilized on montmorillonite (Cu-Q-MMT) catalyze this process under optimized conditions (DMSO, Cs₂CO₃, 80°C, N₂ atmosphere), achieving yields of 68–91% . Mechanistic studies suggest the catalyst stabilizes intermediates via hydrophilic interactions, with recyclability demonstrated over six cycles despite particle size reduction .
Q. How does solvent choice influence the stability and reactivity of ethyl acetamidoacetate in hydrolysis and methanolysis?
Stability studies reveal that ethyl acetamidoacetate undergoes hydrolysis in aqueous NaOH to form acetylamino acids, while methanolysis in methanol yields methyl acetamidoacetate derivatives . Reaction progress is monitored via TLC (hexane/ethyl acetate eluent) and NMR. Notably, the compound remains inert in non-polar solvents like dichloromethane or acetonitrile, highlighting the critical role of solvent polarity in reactivity .
Q. What advanced spectroscopic techniques are employed to resolve the conformational dynamics of ethyl acetamidoacetate?
Microwave Fourier-transform spectroscopy (MWFT) combined with jet-cooling at 1 K simplifies rotational spectra by reducing thermal noise, enabling precise measurement of internal rotational barriers and nitrogen quadrupole coupling constants . Isotopic labeling (e.g., ¹⁵N) further aids in distinguishing conformational isomers, as demonstrated in studies resolving torsional splitting in the peptide backbone .
Q. How do structural modifications of ethyl acetamidoacetate affect its performance in biomimetic molecular switches?
Functionalization of the acetamido group alters hydrophilic/hydrophobic balance, impacting binding affinity in molecular switches. For example, substituting the thioether chain with ethyl acetamidoacetate enhances interactions with HECT E3 ligases (e.g., WWP1/WWP2), as shown in IC₅₀ assays and autoubiquitination studies . Steric effects from bulky groups (e.g., OtBu) can obstruct binding, underscoring the need for balanced substituent design .
Methodological Considerations
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Reaction Optimization Table
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Analytical Workflow for Hydrolysis Studies
- Reaction Setup : Dissolve ethyl acetamidoacetate in NaOH (1M) or methanol.
- Monitoring : Track progress via TLC (hexane/ethyl acetate 1:1).
- Quenching : Acidify hydrolyzed products or concentrate methanolysis mixtures.
- Characterization : Use ESI-MS and NMR to identify acetylamino acids or methyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
